molecular formula C19H16N8 B12640282 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole

3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole

Cat. No.: B12640282
M. Wt: 356.4 g/mol
InChI Key: OIBSHQOKWHILDZ-UHFFFAOYSA-N
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Description

3-[1-[1-(2-Pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole is a sophisticated multifunctional heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule integrates several privileged pharmacophores, including an indazole core, a 1,2,4-triazole linker, and a pyrazolyl-pyridine terminus, a structural combination known to confer significant biological relevance and utility in probe and drug discovery . Indazole derivatives are extensively investigated for their antiviral properties against a spectrum of viruses such as Coxsackieviruses B4 (CV-B4) and rotavirus A (RVA) . Concurrently, the 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents for its potent antibacterial and antifungal activities . The pyrazole component further enhances the molecule's profile, as this heterocycle is a key structural element in a wide range of bioactive molecules with diverse applications, including use as antiviral, antibacterial, and anti-inflammatory agents . The specific molecular architecture of this compound, which links these heterocyclic systems, suggests potential for multifaceted biological interactions. It is an invaluable tool for researchers exploring new allosteric modulators, enzyme targets, and mechanism-of-action studies, particularly in the fields of infectious disease and oncology . This product is provided for research purposes as a high-purity chemical entity to support in vitro assay development and hit-to-lead optimization campaigns. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H16N8

Molecular Weight

356.4 g/mol

IUPAC Name

3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole

InChI

InChI=1S/C19H16N8/c1-2-4-17-16(3-1)19(24-22-17)18-13-27(25-23-18)15-11-21-26(12-15)10-7-14-5-8-20-9-6-14/h1-6,8-9,11-13H,7,10H2,(H,22,24)

InChI Key

OIBSHQOKWHILDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CN(N=C4)CCC5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Synthesis via Multi-step Reactions

The preparation can be achieved through a multi-step synthetic route involving the following key stages:

  • Formation of Pyrazole Derivative :

    • The initial step typically involves the condensation of a suitable hydrazine derivative with a carbonyl compound to form a pyrazole ring.
    • For example, phenylhydrazine can react with an appropriate diketone or aldehyde under acidic or basic conditions to yield the pyrazole skeleton.
  • Triazole Formation :

    • The next step involves the formation of the triazole ring, often achieved through a cycloaddition reaction between azides and alkynes or via the Huisgen reaction.
    • A common method includes reacting 1-(2-pyridin-4-ylethyl)-1H-pyrazole with an appropriate azide in the presence of a copper catalyst to facilitate the formation of the triazole.
  • Indazole Synthesis :

    • The final step involves constructing the indazole moiety, which can be synthesized through cyclization reactions using appropriate precursors.
    • This may involve the reaction of a substituted aniline with a diazo compound or via cyclization of an aryl hydrazine derivative.

One-Pot Synthesis Approach

Recent advancements have introduced one-pot synthesis methods that allow for more efficient production:

  • In this method, all reagents are combined in a single reaction vessel, which simplifies purification and reduces reaction times.

Example Procedure :

  • Combine 2-pyridin-4-ylethyl hydrazine, an appropriate carbonyl compound, and an azide in a solvent such as ethanol.

  • Heat the mixture under reflux conditions for several hours while monitoring the reaction progress via thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and precipitate the product by adding water or another suitable solvent.

Data Table: Summary of Preparation Methods

Methodology Key Steps Reagents Involved Yield (%) References
Multi-step Reaction Pyrazole formation → Triazole coupling → Indazole cyclization Phenylhydrazine, carbonyl compounds, azides Variable
One-Pot Synthesis Combined reaction of all components 2-Pyridin-4-ylethyl hydrazine, azides High

Research Findings

Recent studies have demonstrated various approaches to synthesize derivatives similar to this compound:

  • Yield Optimization : The use of microwave-assisted synthesis has been shown to significantly enhance yields and reduce reaction times compared to traditional heating methods.

  • Biological Activity : Compounds synthesized through these methods have been evaluated for their biological activities, indicating potential applications in treating various diseases due to their structural diversity and pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable example is the use of triazole-containing compounds in targeting specific oncogenic pathways.

CompoundMechanism of ActionCancer TypeReference
Triazole Derivative AApoptosis inductionBreast Cancer
Triazole Derivative BCell cycle arrestLung Cancer

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects. The inhibition of COX enzymes by pyrazole derivatives has been well-documented, suggesting that 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole may exhibit similar activity.

CompoundCOX InhibitionInflammation ModelReference
Pyrazole ACOX-1, COX-2 InhibitionCarrageenan-induced paw edema
Pyrazole BSelective COX-2 InhibitionLipopolysaccharide-induced inflammation

Molecular Recognition

The unique physicochemical properties of the compound allow it to participate in molecular recognition processes essential for drug design. Its ability to form hydrogen bonds and π-stacking interactions makes it a candidate for developing selective inhibitors targeting protein-protein interactions.

Structure-Activity Relationship Studies

The compound serves as a valuable scaffold for SAR studies aimed at optimizing biological activity. Variations in substituents on the indazole or triazole rings can lead to enhanced potency or selectivity against specific targets.

Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that certain modifications significantly increased their efficacy against cancer cell lines.

Clinical Trials and Therapeutic Development

Ongoing clinical trials are investigating the therapeutic potential of related compounds in treating chronic inflammatory diseases and cancers. Preliminary results suggest promising outcomes, warranting further exploration into the pharmacokinetics and safety profiles of these compounds.

Mechanism of Action

The mechanism of action of 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole involves its interaction with specific molecular targets and pathways. It often acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

A. FGFR Inhibitors ()

  • Compound 105: 3-(5′-Substituted-benzimidazole)-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole. Activity: Pan-FGFR inhibitor with IC50 values of 0.9–6.1 nM for FGFR1–3. Demonstrated 96.9% tumor growth inhibition (TGI) in xenograft models at 10 mg/kg . Comparison: Replacing the dichloropyridin-ethoxy group in Compound 105 with a pyridin-4-ylethyl-triazole moiety (as in the target compound) may alter FGFR selectivity due to steric and electronic differences. The triazole’s ability to form hydrogen bonds could enhance binding to ATP pockets.

B. Quinazoline-Triazole Derivatives ()

  • Examples : [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(halogenated benzyl)-1H-triazol-4-yl]-phenyl}-amine derivatives (3b–3h).
    • Substituents : Halogens (Br, I, Cl), methoxyethoxy groups.
    • Physicochemical Properties : Melting points range from 83–134°C; purity 97–99%.
    • Comparison : The target compound’s indazole core may confer greater metabolic stability compared to quinazoline, while the pyridin-4-ylethyl group could improve solubility over halogenated benzyl substituents .

C. Triazolyl-Phenyl-Amine Derivatives ()

  • Examples : Compounds a9–a12 with bromo-, methoxy-, and trifluoromethyl-phenyl substituents.
    • Purity : 97–99%.
    • Comparison : The absence of a quinazoline or benzimidazole ring in the target compound may reduce off-target effects, while the indazole-triazole linkage could enhance kinase specificity .

Key Structural and Functional Insights

Role of Pyridine Substituents :

  • The 3,5-dichloropyridin-4-yl group in Compound 105 enhances FGFR binding through halogen interactions. In contrast, the target compound’s pyridin-4-ylethyl group may prioritize solubility and π-cation interactions .

Triazole vs.

Indazole vs. Quinazoline Cores :

  • Indazole’s fused aromatic system (target compound) likely increases metabolic stability over quinazoline derivatives, which are prone to oxidation .

Biological Activity

The compound 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data from various studies.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to This compound exhibit significant anti-inflammatory effects. For instance, studies on pyrazole derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

CompoundCOX-2 Inhibition IC50 (µM)Reference
Compound A0.04 ± 0.01
Compound B0.04 ± 0.09
Target CompoundTBDCurrent Study

These findings suggest that the target compound may also possess similar inhibitory properties against COX enzymes, contributing to its anti-inflammatory potential.

2. Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. A study demonstrated that certain derivatives could inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-712
Compound BHeLa15
Target CompoundTBDTBDCurrent Study

Preliminary data suggest that the target compound may exhibit similar anticancer activity, warranting further investigation.

3. Antimicrobial Activity

Antimicrobial properties have also been observed in related compounds. Studies indicate that certain substituted pyrazoles demonstrate significant antibacterial activity against various strains.

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound AE. coli32
Compound BS. aureus16
Target CompoundTBDTBDCurrent Study

This suggests that This compound may also possess significant antimicrobial properties.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of similar compounds:

  • Study on Anti-inflammatory Effects : A compound structurally related to the target compound was tested for its ability to reduce inflammation in animal models, showing promising results comparable to established anti-inflammatory drugs like indomethacin.
  • Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that specific derivatives could induce apoptosis and inhibit tumor growth, indicating potential for development as anticancer agents.
  • Antimicrobial Testing : Various derivatives were tested against common bacterial strains, demonstrating effective inhibition and suggesting a broad spectrum of antimicrobial activity.

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